4-[4-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine
Description
This compound features a pyrimidine core substituted with a pyrrolidin-1-yl group at position 6 and a piperazine ring at position 2. The piperazine is further functionalized with a 2,3-dihydro-1,4-benzodioxine-2-carbonyl moiety. This structural arrangement confers unique physicochemical and pharmacological properties, making it a candidate for exploration in drug discovery, particularly in targeting central nervous system (CNS) receptors or enzymes influenced by heterocyclic scaffolds .
Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-3-yl-[4-(6-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O3/c27-21(18-14-28-16-5-1-2-6-17(16)29-18)26-11-9-25(10-12-26)20-13-19(22-15-23-20)24-7-3-4-8-24/h1-2,5-6,13,15,18H,3-4,7-12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILNWEMJTVSVSSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)C4COC5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of the 2,3-Dihydrobenzo[b][1,4]dioxin ring: This can be achieved through a cyclization reaction involving appropriate dihydroxybenzene derivatives.
Synthesis of the pyrimidin-4-yl)piperazine moiety: This step involves the reaction of pyrimidine derivatives with piperazine under controlled conditions.
Coupling of the two moieties: The final step involves coupling the two synthesized moieties using a suitable coupling agent, such as a carbodiimide, to form the desired methanone compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[4-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a drug candidate for various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[4-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle and Substituent Variations
a) 4-[4-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)piperazine-1-carbonyl]-2-(furan-2-yl)quinoline (L3)
- Structure: Retains the benzodioxine-carbonyl-piperazine group but replaces pyrimidine with quinoline and adds a furan substituent.
- Properties : Molecular weight = 469.49 g/mol; logP = 3.00 .
b) 4-[4-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyrimidine
- Structure : Substitutes benzodioxine-carbonyl with benzodioxine-sulfonyl and replaces pyrrolidine with imidazole.
- Properties : Molecular weight = 428.46 g/mol (C₁₉H₂₀N₆O₄S) .
- Implications : Sulfonyl groups enhance polarity and hydrogen-bonding capacity, which may improve solubility but reduce CNS penetration compared to carbonyl analogues.
c) 4-[4-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine (HTS035106)
Pharmacological Profile Comparisons
a) S 18126 ([2-[4-(2,3-Dihydrobenzo[1,4]dioxin-6-yl)piperazin-1-yl methyl]indan-2-yl])
- Activity : Potent dopamine D4 receptor antagonist (Ki = 2.4 nM) with >100-fold selectivity over D2/D3 receptors .
- Structural Insight: The benzodioxine-piperazine motif is critical for D4 affinity, but the indan-2-yl group likely restricts off-target effects. The target compound’s pyrrolidinyl-pyrimidine may modulate selectivity for non-dopaminergic targets.
b) L 745,870 (3-(4-[4-Chlorophenyl]piperazin-1-yl)methyl-1H-pyrrolo[2,3b]pyridine)
Key Research Findings
- Benzodioxine-Piperazine Motif : Critical for receptor binding in CNS-targeted compounds, as seen in S 18126’s D4 affinity .
- Pyrimidine vs. Quinoline: Pyrimidine derivatives generally exhibit lower molecular weight and higher solubility, while quinoline analogues may offer better lipophilicity for blood-brain barrier penetration .
- Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethyl) enhance metabolic stability but may require formulation adjustments to mitigate solubility challenges .
Biological Activity
The compound 4-[4-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine is a complex organic molecule that has drawn attention in medicinal chemistry due to its potential therapeutic applications. This article provides a detailed overview of the biological activity associated with this compound, including its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrimidine core with substituents that include a piperazine moiety and a benzodioxine carbonyl group. Its molecular formula can be represented as , with a molecular weight of approximately 342.39 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in critical cellular pathways. The piperazine ring is known for enhancing solubility and bioavailability, while the benzodioxine moiety contributes to the compound's pharmacological properties.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes related to disease pathways, potentially leading to reduced disease progression.
- Receptor Modulation : It can act as an antagonist or agonist at various receptors, influencing signaling pathways that control cell proliferation and survival.
Anticancer Activity
Research indicates that compounds containing benzodioxine structures exhibit significant anticancer properties. For instance, a study demonstrated that derivatives of benzodioxine can inhibit tumor growth in various cancer models by inducing apoptosis in cancer cells .
Antimicrobial Properties
The benzodioxine derivatives have shown promising antimicrobial activity against several pathogens. In vitro studies suggest that these compounds can disrupt bacterial cell walls or interfere with metabolic pathways essential for bacterial survival .
Neuroprotective Effects
Some studies have suggested that similar compounds may offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases such as Alzheimer's. The mechanism may involve the modulation of neurotransmitter systems and reduction of oxidative stress .
Case Studies
- Anticancer Efficacy in Ovarian Carcinoma
- Antimicrobial Activity Against Gram-positive Bacteria
Summary of Biological Activities
Q & A
Basic: What synthetic methodologies are recommended for preparing this compound, and how can intermediates be validated?
Answer:
The synthesis involves multi-step organic reactions, starting with the coupling of a benzodioxine-carbonyl moiety to a piperazine ring, followed by functionalization of the pyrimidine core. Key steps include:
- Amide bond formation between 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid and piperazine using carbodiimide-based coupling agents (e.g., EDCI or DCC) .
- Nucleophilic substitution at the 4-position of the pyrimidine ring with the pre-functionalized piperazine intermediate .
- Pyrrolidine introduction via Buchwald–Hartwig amination or Ullmann-type coupling under catalytic conditions .
Intermediate validation:
- X-ray crystallography (e.g., orthorhombic crystal system with space group Pccn) confirms piperazine-pyrimidine connectivity .
- LC-MS and ¹H/¹³C NMR verify purity and structural integrity, particularly for detecting residual coupling reagents or unreacted intermediates .
Basic: Which spectroscopic and crystallographic techniques are critical for structural confirmation?
Answer:
- Single-crystal X-ray diffraction (XRD): Resolves bond lengths (e.g., C–N bonds in piperazine: ~1.34–1.45 Å) and dihedral angles between heterocycles, critical for confirming stereoelectronic effects .
- NMR spectroscopy:
- High-resolution mass spectrometry (HR-MS): Validates molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
Answer:
- Substituent variation: Replace pyrrolidine with azetidine or morpholine to assess steric/electronic effects on target binding .
- Bioisosteric replacement: Substitute the benzodioxine ring with a chromone or quinoline scaffold to enhance metabolic stability .
- Pharmacophore mapping: Use docking simulations (e.g., AutoDock Vina) to predict interactions with targets like serotonin receptors or kinases .
- In vitro assays: Test against cell lines expressing target proteins (e.g., HEK293 for GPCRs) with IC₅₀ determination via fluorescence polarization .
Advanced: How can researchers resolve contradictions in reported biological activity data?
Answer:
- Assay standardization: Ensure consistent cell lines (e.g., HepG2 vs. HeLa) and buffer conditions (pH, ion concentration) to minimize variability .
- Metabolic stability analysis: Use liver microsomes to identify degradation products that may skew activity measurements .
- Structural analogs comparison: Cross-reference data with compounds like 4-(4-ethylphenoxy)-6-piperazinylpyrimidine to isolate substituent-specific effects .
- Data normalization: Apply Z-score or Grubbs’ test to exclude outliers in replicate experiments .
Advanced: What computational strategies predict pharmacokinetic properties?
Answer:
- ADMET prediction: Tools like SwissADME estimate LogP (target ~2–3 for blood-brain barrier penetration) and CYP450 inhibition risks .
- Molecular dynamics (MD) simulations: Analyze ligand-receptor binding stability (e.g., RMSD <2 Å over 100 ns trajectories) .
- QSAR models: Use partial least squares (PLS) regression to correlate substituent electronegativity with bioavailability .
Advanced: How can crystallographic data inform formulation strategies?
Answer:
- Polymorph screening: Identify stable crystalline forms (e.g., orthorhombic vs. monoclinic) via slurry experiments in ethanol/water .
- Solubility enhancement: Co-crystallize with cyclodextrins or use amorphous solid dispersions, guided by crystal packing analysis .
- Hygroscopicity testing: Monitor water uptake in crystal lattices using dynamic vapor sorption (DVS) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
